molecular formula C17H18N4O4S B2615125 4-(2,5-dioxopyrrolidin-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide CAS No. 2034335-16-3

4-(2,5-dioxopyrrolidin-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide

Numéro de catalogue: B2615125
Numéro CAS: 2034335-16-3
Poids moléculaire: 374.42
Clé InChI: DMWDCSBTHZDVMF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(2,5-dioxopyrrolidin-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H18N4O4S and its molecular weight is 374.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 4-(2,5-dioxopyrrolidin-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by its chemical formula C22H31N3O11C_{22}H_{31}N_{3}O_{11} and a molecular weight of approximately 513.50 g/mol. It contains multiple functional groups that contribute to its biological activity, including a sulfonamide moiety and a pyrrolidine ring.

Anticonvulsant Properties

Recent studies have demonstrated that derivatives of the 2,5-dioxopyrrolidin-1-yl structure exhibit significant anticonvulsant activity. For instance, one study highlighted the effectiveness of a related compound in various seizure models:

  • Maximal Electroshock (MES) Test : ED50 = 23.7 mg/kg
  • Pentylenetetrazole (PTZ) Test : ED50 = 59.4 mg/kg
  • 6 Hz Seizure Model : ED50 = 22.4 mg/kg

These results suggest that compounds with similar structures may act through multiple mechanisms, including sodium/calcium channel modulation and TRPV1 receptor antagonism .

Antinociceptive Activity

In addition to anticonvulsant effects, the compound has shown potential in pain management. The lead compound from a related study demonstrated efficacy in the formalin-induced tonic pain model, indicating its ability to modulate pain pathways effectively .

The biological activity of this compound may be attributed to its ability to interact with various ion channels and receptors involved in neurotransmission and pain signaling pathways. Specific mechanisms include:

  • Inhibition of Sodium Channels : Reducing neuronal excitability.
  • TRPV1 Receptor Antagonism : Decreasing pain perception.

These actions contribute to both anticonvulsant and analgesic properties, making it a candidate for further pharmacological development .

Study on Hybrid Pyrrolidine Derivatives

A focused study investigated a series of hybrid pyrrolidine derivatives similar to our compound. The findings indicated that these compounds exhibited broad-spectrum protective activity against seizures and pain:

CompoundED50 (mg/kg)Activity Type
Compound 2223.7Anticonvulsant (MES)
Compound 2259.4Anticonvulsant (PTZ)
Compound 2222.4Anticonvulsant (6 Hz)
Compound 22-Antinociceptive

This table summarizes the efficacy of the lead compound in various biological assays .

Pharmacokinetic Profile

In vitro assays assessing absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties revealed favorable profiles for the lead compounds derived from similar structures. Such profiles are crucial for determining the viability of these compounds as therapeutic agents for epilepsy and neuropathic pain .

Propriétés

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4S/c22-16-5-6-17(23)21(16)13-1-3-15(4-2-13)26(24,25)19-12-8-10-20-14(11-12)7-9-18-20/h1-4,7,9,12,19H,5-6,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMWDCSBTHZDVMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CC1NS(=O)(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.